molecular formula C11H17N3O3 B13802453 (2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol CAS No. 253129-06-5

(2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol

Cat. No.: B13802453
CAS No.: 253129-06-5
M. Wt: 239.27 g/mol
InChI Key: YAYMFJWCRXEXGZ-YTWAJWBKSA-N
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Description

(2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a pyrrolidine ring substituted with a diaminophenyl group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Diaminophenyl Group: This step may involve nucleophilic substitution reactions where an amine group is introduced to the aromatic ring.

    Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The aromatic ring can undergo reduction to form a cyclohexane derivative.

    Substitution: The amine groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Cyclohexane derivatives.

    Substitution Products: Halogenated or acylated derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways due to its unique structure.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

253129-06-5

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-(3,4-diaminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C11H17N3O3/c12-6-2-1-5(3-7(6)13)9-11(17)10(16)8(4-15)14-9/h1-3,8-11,14-17H,4,12-13H2/t8-,9+,10-,11+/m1/s1

InChI Key

YAYMFJWCRXEXGZ-YTWAJWBKSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O)N)N

Canonical SMILES

C1=CC(=C(C=C1C2C(C(C(N2)CO)O)O)N)N

Origin of Product

United States

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